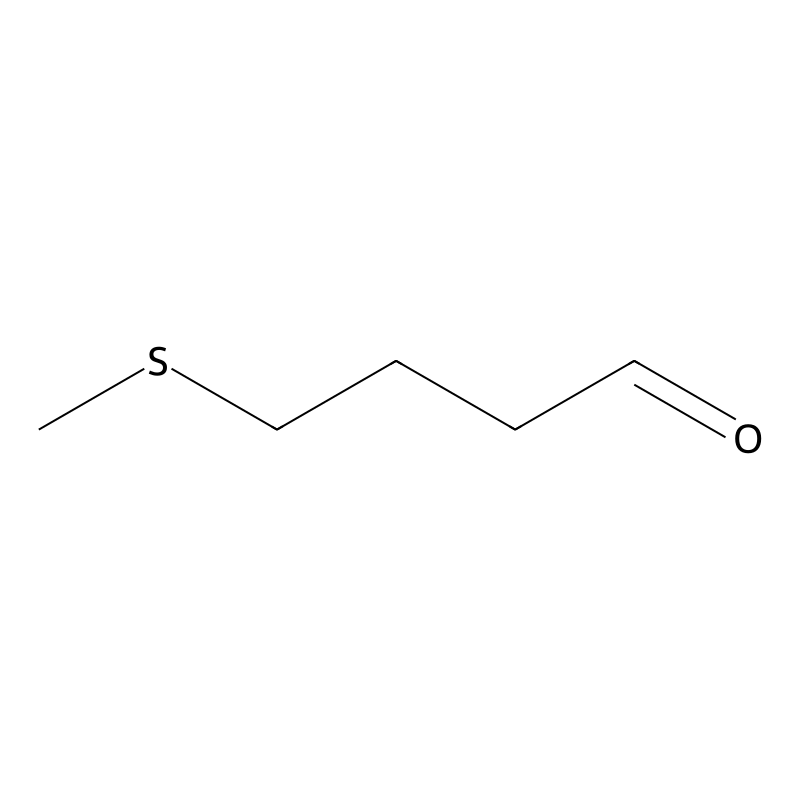4-(Methylthio)butanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Functional Groups
4-(Methylthio)butanal contains two functional groups: an aldehyde (C=O) and a methylthiol (S-CH3) group. Aldehydes are known for their reactivity and their role in various biological processes , while methylthiols can play a role in the formation of certain volatile organic compounds .
Potential Research Areas
Given these functional groups, 4-(Methylthio)butanal could be of interest in research related to:
- Organic synthesis: As a building block for the synthesis of more complex molecules
- Studies on aldehyde reactivity: Understanding how the presence of the methylthiol group affects the chemical behavior of the aldehyde
- Investigations into volatile organic compounds: Understanding the formation and properties of volatile organic compounds containing a methylthiol group
4-(Methylthio)butanal is an organic compound with the molecular formula CHOS. It is characterized by the presence of a methylthio group (-S-CH) attached to a butanal structure, making it a derivative of butanal, which is itself an aldehyde. This compound is typically a colorless liquid with a distinctive odor, contributing to its use in flavoring and fragrance applications. Its structure can be represented as follows:
textCH3 |H3C-S-CH2-CH2-CHO
- Potential irritant: Aldehydes and thiols can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound.
- Potential flammability: Organic compounds with carbon-carbon chains can be flammable. Proper handling procedures for flammable liquids should be followed.
- Oxidation: It can be oxidized to form corresponding acids or alcohols.
- Reduction: Reduction of the aldehyde group can yield 4-(methylthio)butanol.
- Condensation Reactions: In the presence of bases, it may participate in aldol condensation reactions leading to larger carbon skeletons.
These reactions are significant for synthesizing other compounds or modifying its properties for specific applications.
Several methods exist for synthesizing 4-(methylthio)butanal:
- From 4-(Methylthio)butan-1-ol: Oxidation of this alcohol using oxidizing agents like potassium permanganate or chromic acid yields 4-(methylthio)butanal.
- Via Acetal Formation: A method involves the reaction of triethyl orthoformate with allyl magnesium chloride, followed by exposure to methyl mercaptan and ultraviolet radiation to yield intermediates that can be converted into 4-(methylthio)butanal .
- Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to form butyraldehyde derivatives, which can then be modified to yield 4-(methylthio)butanal .
4-(Methylthio)butanal finds applications primarily in:
- Flavoring Agents: Used in food products to enhance flavor profiles due to its unique scent.
- Fragrance Industry: Employed as a fragrance modifier in perfumes and scented products.
- Chemical Intermediates: Serves as a precursor in synthesizing other chemical compounds.
Several compounds share structural similarities with 4-(methylthio)butanal. Here are some notable examples:
Uniqueness of 4-(Methylthio)butanal
What sets 4-(methylthio)butanal apart from these compounds is its specific combination of a methylthio group and an aldehyde functionality, providing distinct sensory characteristics that are beneficial in flavor and fragrance applications. Its synthesis methods also highlight its versatility compared to simpler compounds like butyraldehyde.
XLogP3
Density
UNII
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








